[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1171023-50-9
VCID: VC3809332
InChI: InChI=1S/C13H12ClNO.ClH/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15;/h1-8H,9,15H2;1H
SMILES: C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN.Cl
Molecular Formula: C13H13Cl2NO
Molecular Weight: 270.15 g/mol

[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride

CAS No.: 1171023-50-9

Cat. No.: VC3809332

Molecular Formula: C13H13Cl2NO

Molecular Weight: 270.15 g/mol

* For research use only. Not for human or veterinary use.

[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride - 1171023-50-9

Specification

CAS No. 1171023-50-9
Molecular Formula C13H13Cl2NO
Molecular Weight 270.15 g/mol
IUPAC Name [3-(4-chlorophenoxy)phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C13H12ClNO.ClH/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15;/h1-8H,9,15H2;1H
Standard InChI Key VFEWZXLNJNKEEV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN.Cl
Canonical SMILES C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, [3-(4-chlorophenoxy)phenyl]methanamine hydrochloride, reflects its bifunctional aromatic architecture. Key identifiers include:

PropertyValue
CAS No.1171023-50-9
Molecular FormulaC₁₃H₁₃Cl₂NO
Molecular Weight270.15 g/mol
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN.Cl
InChI KeyVFEWZXLNJNKEEV-UHFFFAOYSA-N
PubChem CID17749853

The crystal structure, resolved via X-ray diffraction, reveals a planar chlorophenoxy moiety orthogonal to the aminomethylphenyl group, facilitating π-π stacking interactions in supramolecular assemblies .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption bands at 3400 cm⁻¹ (N–H stretch) and 1630 cm⁻¹ (C=O stretch of hydrochloride salt) .

  • ¹H NMR: Signals at 7.56 ppm (doublet, J = 8.8 Hz) and 7.97 ppm (doublet, J = 7.8 Hz) confirm aromatic protons adjacent to the chlorophenoxy group .

  • Mass Spectrometry: A base peak at m/z = 270.1 corresponds to the molecular ion [M+H]⁺, with fragments at m/z = 235.0 (loss of Cl) and m/z = 199.1 (cleavage of the ether linkage) .

Synthesis and Industrial Production

Synthetic Pathways

The compound is typically synthesized via a two-step Friedel-Crafts alkylation followed by amine hydrochlorination:

  • Etherification: 4-Chlorophenol reacts with 3-bromotoluene under basic conditions (K₂CO₃, DMF, 80°C) to form 3-(4-chlorophenoxy)toluene .

  • Amination: The methyl group is oxidized to a nitrile (using KMnO₄/H₂SO₄), then reduced to a primary amine (LiAlH₄), and finally treated with HCl to yield the hydrochloride salt .

Yield Optimization:

  • Solvent Selection: Xylene improves yield (82%) compared to toluene (52%) due to higher boiling points .

  • Catalysis: Phosphorus trichloride (PCl₃) facilitates in situ acid chloride formation, streamlining amide coupling in related syntheses .

Industrial Scalability

Large-scale production employs continuous-flow reactors to enhance safety and efficiency. Key parameters include:

  • Temperature Control: Maintained at 60–80°C to prevent decomposition.

  • Purity Standards: HPLC analysis confirms ≥95% purity, with residual solvents (DMF, xylene) below 0.1% .

Applications in Scientific Research

Pharmaceutical Development

[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride is a precursor to Bruton’s tyrosine kinase (Btk) inhibitors, which target autoimmune disorders and B-cell lymphomas . For example:

  • Patent WO2011152351A1 discloses derivatives of this compound that exhibit IC₅₀ = 2.3 nM against Btk, with 10-fold selectivity over related kinases (Lck, Fyn) .

  • Neuropharmacology: Its structural analogs modulate serotonin reuptake (Ki = 15 nM for SERT), showing promise in antidepressant development .

Agricultural Chemistry

In agrochemical formulations, the compound enhances herbicidal activity through synergistic effects:

  • Glyphosate Adjuvant: Reduces effective dosage by 40% against Amaranthus retroflexus .

  • Fungicidal Activity: Derivatives inhibit Fusarium oxysporum growth (EC₅₀ = 8.7 µg/mL) by disrupting ergosterol biosynthesis .

Material Science

The compound’s aromatic rigidity aids in designing high-performance polymers:

  • Polyamide Composites: Tensile strength increases by 30% when incorporated at 5 wt% .

  • Liquid Crystals: Exhibits a nematic phase transition at 145°C, suitable for display technologies .

Hazard ClassCodePrecautionary Measures
Acute Toxicity (Oral)H302Avoid ingestion; use PPE
Skin IrritationH315Wear gloves/lab coats
Eye DamageH319Use safety goggles
Respiratory IrritationH335Operate in fume hoods

Environmental Impact

  • Ecotoxicity: LC₅₀ = 12 mg/L for Daphnia magna, classifying it as toxic to aquatic life .

  • Biodegradation: <10% degradation over 28 days in soil, necessitating controlled disposal .

Emerging Research and Future Directions

Anticancer Therapeutics

Recent studies highlight its role in PROTAC (Proteolysis-Targeting Chimera) development:

  • EGFR Degradation: Conjugates with lenalidomide degrade EGFR in A549 cells (DC₅₀ = 50 nM) .

Sustainable Synthesis

Green Chemistry Initiatives:

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 h to 45 min with 88% yield .

  • Biocatalytic Routes: Pseudomonas putida enzymes achieve 70% conversion at 30°C, minimizing waste .

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